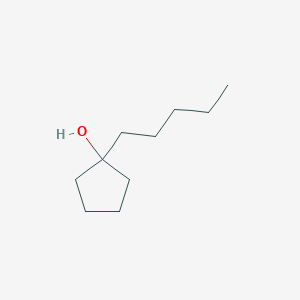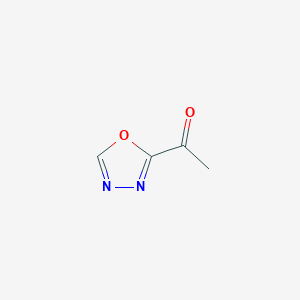![molecular formula C7H8N2O3 B071610 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile CAS No. 160880-93-3](/img/structure/B71610.png)
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is also known as "MDP2P nitrile" and is chemically classified as a nitrile, which is a functional group consisting of a carbon triple-bonded to a nitrogen atom.
Wirkmechanismus
The mechanism of action of 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile is not fully understood. However, it is believed to inhibit bacterial growth and cancer cell proliferation by interfering with key metabolic pathways. This compound has been shown to inhibit the activity of enzymes involved in nucleic acid synthesis and cell wall biosynthesis, leading to bacterial cell death. In cancer cells, it has been found to induce apoptosis and cell cycle arrest by modulating various signaling pathways.
Biochemische Und Physiologische Effekte
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall biosynthesis and nucleic acid synthesis. This compound has also been found to induce apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile in lab experiments is its broad-spectrum antimicrobial activity against various bacterial strains, including multi-drug resistant strains. This compound also exhibits significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several potential future directions for the research on 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile. One of the areas of interest is the development of novel antimicrobial agents based on this compound. Researchers are also exploring the potential of this compound as a lead compound for the development of novel anticancer drugs. Additionally, there is a growing interest in the use of this compound in material science, particularly in the development of novel materials with antimicrobial properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile involves the reaction of 3-methyl-2,5-dioxo-1,3-oxazolidine-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with propionitrile. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. This method has been optimized and modified by various researchers, resulting in high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antimicrobial activity against various bacterial strains, including multi-drug resistant strains. This compound has also shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
160880-93-3 |
|---|---|
Produktname |
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile |
Molekularformel |
C7H8N2O3 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile |
InChI |
InChI=1S/C7H8N2O3/c1-9-5(3-2-4-8)6(10)12-7(9)11/h5H,2-3H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
BAWOLYPFLHYRTN-YFKPBYRVSA-N |
Isomerische SMILES |
CN1[C@H](C(=O)OC1=O)CCC#N |
SMILES |
CN1C(C(=O)OC1=O)CCC#N |
Kanonische SMILES |
CN1C(C(=O)OC1=O)CCC#N |
Synonyme |
4-Oxazolidinepropanenitrile,3-methyl-2,5-dioxo-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




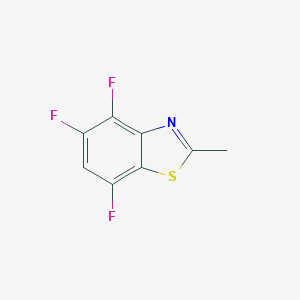

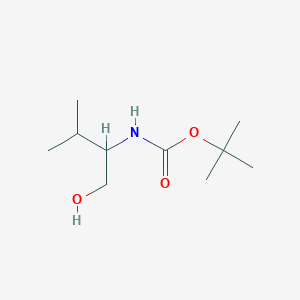
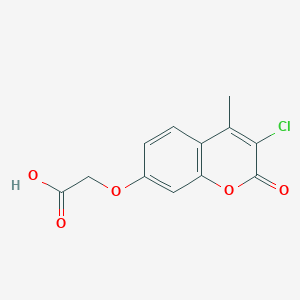

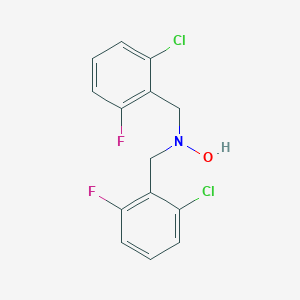
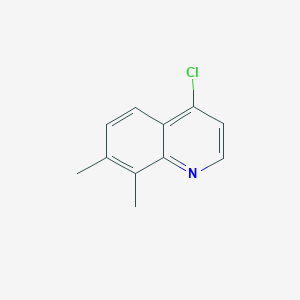
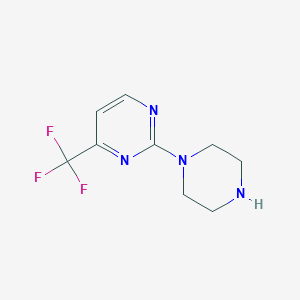
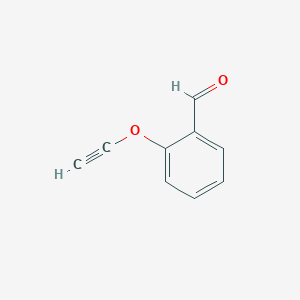
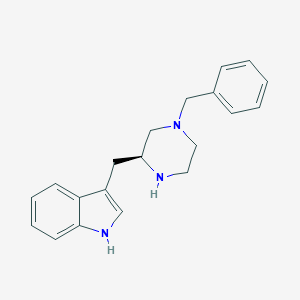
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
